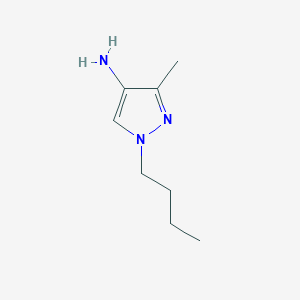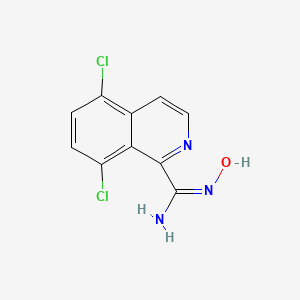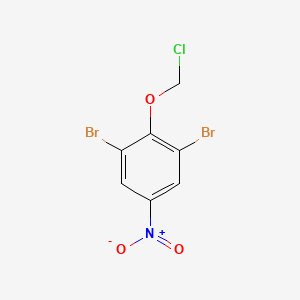
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of substituted triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The unique structure of this compound makes it a candidate for such studies.
Medicine: Triazole compounds are known for their pharmacological properties. This compound may be investigated for its potential therapeutic applications, including antifungal, antiviral, and anti-inflammatory activities.
Industry: In industrial applications, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the production of specialty polymers.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In biological systems, triazole compounds often interact with enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may be crucial for its biological activity. The molecular targets and pathways involved vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound of the triazole family, which lacks the methyl and isopropyl substituents.
1-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group at the 1-position but without the isopropyl group.
4-Isopropyl-1H-1,2,3-triazole: A compound with an isopropyl group at the 4-position but without the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C6H12N4 |
|---|---|
Molekulargewicht |
140.19 g/mol |
IUPAC-Name |
3-methyl-5-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-4(2)5-6(7)10(3)9-8-5/h4H,7H2,1-3H3 |
InChI-Schlüssel |
JBMGOPYYBCEFIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(N=N1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


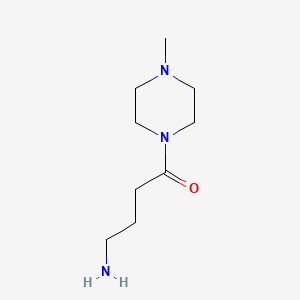


![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
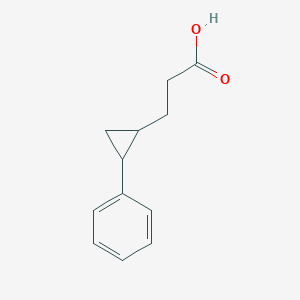
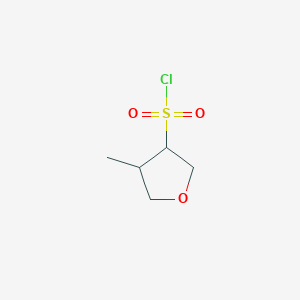

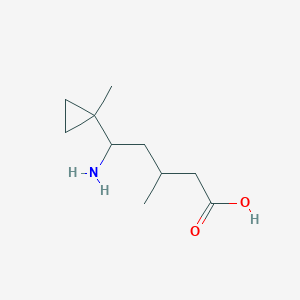
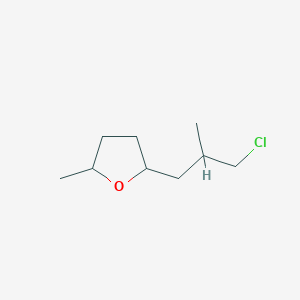
![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
